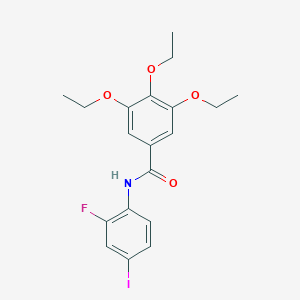
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A is not fully understood, but it is thought to involve the modulation of various signaling pathways. In cancer research, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In inflammation research, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A has been shown to inhibit the NF-κB pathway, which is involved in the regulation of immune and inflammatory responses. In neurodegenerative disease research, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of inflammation, and the protection against oxidative stress and neuronal damage. In cancer research, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A has been shown to inhibit the growth of tumor cells and induce apoptosis through the activation of caspases. In inflammation research, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of NF-κB. In neurodegenerative disease research, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A has been shown to protect against neuronal damage and improve cognitive function through the activation of the Nrf2/ARE pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A is its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. Another advantage is its relatively simple synthesis method, which makes it accessible for lab experiments. However, one limitation of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A is its limited availability, which may hinder its widespread use in research.
Zukünftige Richtungen
There are several future directions for the research and development of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A. One direction is the investigation of its potential therapeutic applications in other fields of medicine, such as cardiovascular disease and diabetes. Another direction is the optimization of its synthesis method to improve its yield and purity. Additionally, the development of analogs of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A may provide new insights into its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A involves the reaction of 3-cyano-4,5-dimethylthiophene-2-carboxylic acid with 3,5-dimethylphenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then treated with acetic anhydride and triethylamine to yield N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A.
Wissenschaftliche Forschungsanwendungen
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A has been investigated for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of NF-κB. In neurodegenerative disease research, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
Produktname |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide |
|---|---|
Molekularformel |
C17H18N2O2S |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C17H18N2O2S/c1-10-5-11(2)7-14(6-10)21-9-16(20)19-17-15(8-18)12(3)13(4)22-17/h5-7H,9H2,1-4H3,(H,19,20) |
InChI-Schlüssel |
LPBPKHCLCKPSDT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=C(C(=C(S2)C)C)C#N)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=C(C(=C(S2)C)C)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B236686.png)



![Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate](/img/structure/B236698.png)

![N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B236706.png)
![N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B236714.png)

![N-{4-[(2-fluorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236752.png)
![4-isobutoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236756.png)
![2-(4-ethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B236760.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B236762.png)
